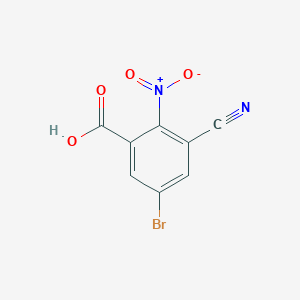
5-Bromo-3-cyano-2-nitrobenzoic acid
描述
5-Bromo-3-cyano-2-nitrobenzoic acid (5-BNCA) is a synthetic compound that is widely used in scientific research. It is a versatile reagent that has been used in a variety of applications, including organic synthesis, biochemistry, and pharmacology. 5-BNCA is a powerful oxidizing agent and is known for its ability to selectively modify biomolecules. This compound has been used to study a wide range of biological processes, including protein folding, enzyme catalysis, and signal transduction.
科学研究应用
5-Bromo-3-cyano-2-nitrobenzoic acid has been used in a variety of scientific research applications. It has been used as an oxidizing agent for the synthesis of organic compounds and for the study of biomolecular structure and function. Additionally, 5-Bromo-3-cyano-2-nitrobenzoic acid has been used to study the mechanisms of enzyme catalysis and signal transduction. It has also been used to study the effects of oxidative stress on proteins and other biomolecules.
作用机制
5-Bromo-3-cyano-2-nitrobenzoic acid acts as an oxidizing agent by transferring electrons from a donor molecule to an acceptor molecule. This transfer of electrons results in the oxidation of the donor molecule and the reduction of the acceptor molecule. The oxidation of the donor molecule results in the formation of a highly reactive intermediate species, which is then used to modify biomolecules.
生化和生理效应
5-Bromo-3-cyano-2-nitrobenzoic acid has been used to study the effects of oxidative stress on proteins and other biomolecules. Oxidative stress is caused by the accumulation of reactive oxygen species (ROS), which can damage proteins and other biomolecules. 5-Bromo-3-cyano-2-nitrobenzoic acid has been used to selectively modify proteins and other biomolecules, which can lead to changes in protein structure and function. Additionally, 5-Bromo-3-cyano-2-nitrobenzoic acid has been used to study the effects of oxidative stress on cell signaling pathways, which can lead to changes in cell behavior.
实验室实验的优点和局限性
One of the main advantages of 5-Bromo-3-cyano-2-nitrobenzoic acid is its high selectivity for modifying biomolecules. This compound is highly selective for oxidizing certain biomolecules, which makes it ideal for studying specific biochemical and physiological processes. Additionally, 5-Bromo-3-cyano-2-nitrobenzoic acid is relatively stable and can be stored for long periods of time. However, 5-Bromo-3-cyano-2-nitrobenzoic acid is also highly reactive and can be dangerous if not handled properly. It is important to use appropriate safety precautions when working with this compound.
未来方向
There are a number of potential future directions for research involving 5-Bromo-3-cyano-2-nitrobenzoic acid. One potential direction is to further explore the effects of oxidative stress on proteins and other biomolecules. Additionally, 5-Bromo-3-cyano-2-nitrobenzoic acid could be used to study the effects of oxidative stress on cell signaling pathways and cell behavior. Furthermore, 5-Bromo-3-cyano-2-nitrobenzoic acid could be used to study the effects of oxidative stress on gene expression and epigenetic modifications. Finally, 5-Bromo-3-cyano-2-nitrobenzoic acid could be used to study the effects of oxidative stress on disease processes, such as cancer, cardiovascular disease, and neurodegenerative diseases.
属性
IUPAC Name |
5-bromo-3-cyano-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-5-1-4(3-10)7(11(14)15)6(2-5)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIOOYXJCXDEIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)[N+](=O)[O-])C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-cyano-2-nitrobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



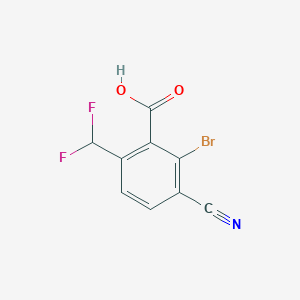
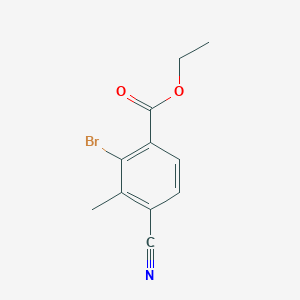
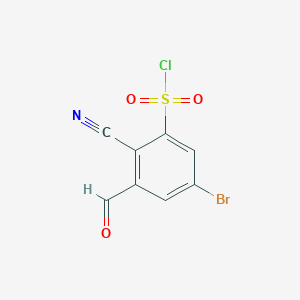
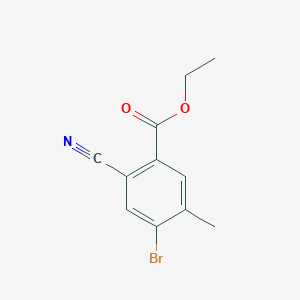
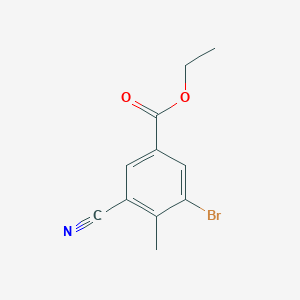
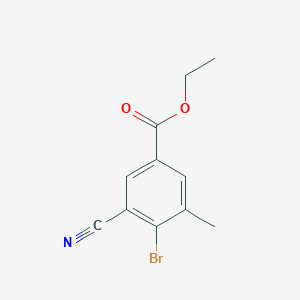
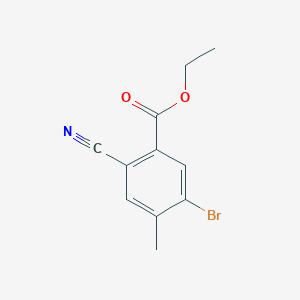
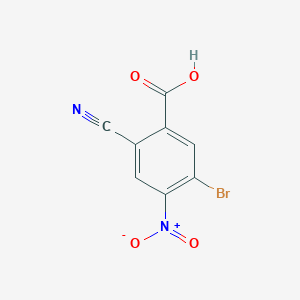
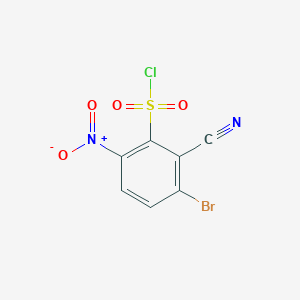
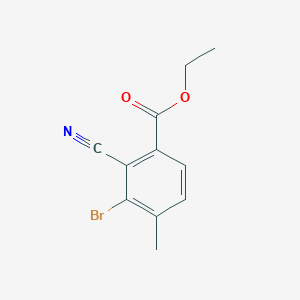
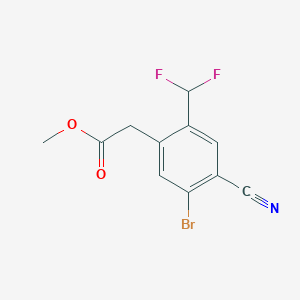
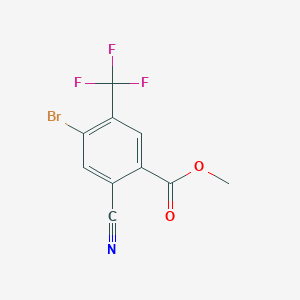
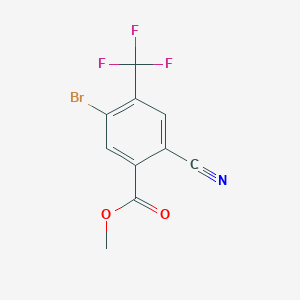
![N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1417132.png)